2-Chloro-1-(9H-fluoren-3-yl)-ethanone
Description
Significance of α-Halo Ketones as Reactive Intermediates in Organic Synthesis
α-Halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent (alpha) carbon. biosynth.com This arrangement results in a molecule with significant synthetic utility, primarily due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. nih.govnih.gov The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, rendering the α-carbon particularly susceptible to nucleophilic attack. nih.gov
This inherent reactivity makes α-halo ketones powerful alkylating agents and highly valuable precursors for a diverse range of molecular architectures. biosynth.comnih.gov They exhibit exceptional reactivity in SN2 displacement reactions compared to analogous alkyl halides. alchempharmtech.com Their bifunctional nature is frequently exploited in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, such as thiazoles and pyrroles. biosynth.comnih.gov Furthermore, α-halo ketones participate in a variety of classic organic reactions, including the Favorskii rearrangement, the Perkow reaction, and reductive dehalogenation, underscoring their versatility as reactive intermediates in the construction of complex molecules, some of which are key precursors for important pharmacological compounds. biosynth.comnih.govalchempharmtech.commdpi.com
Table 1: Comparison of Reactivity in Nucleophilic Substitution This table illustrates the enhanced reactivity of α-halo ketones compared to simple alkyl halides in SN2 reactions.
| Substrate Type | Example Compound | Relative Reactivity in SN2 Reactions | Rationale for Reactivity |
|---|---|---|---|
| α-Chloro Ketone | Chloroacetone | Exceptionally High (e.g., ~36,000 times faster than 1-chloropropane (B146392) with KI in acetone) biosynth.com | The adjacent carbonyl group stabilizes the transition state and increases the electrophilicity of the α-carbon. nih.gov |
| Alkyl Halide | 1-Chloropropane | Baseline | Standard reactivity for a primary alkyl halide. |
The Fluorene (B118485) Moiety: Structural Attributes and Synthetic Versatility
Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. bldpharm.com This tricyclic system is known for its rigid and nearly planar structure. bldpharm.comcymitquimica.com Commercially, fluorene is obtained from coal tar, where it is a minor component. bldpharm.commdpi.com
A key chemical feature of the fluorene scaffold is the acidity of the protons at the C9 position (the methylene (B1212753) bridge). bldpharm.com With a pKa of approximately 22.6 in DMSO, deprotonation at this site is readily achieved to form the fluorenyl anion. bldpharm.com This anion is aromatic and highly stabilized by resonance, and it serves as a potent nucleophile that can react with various electrophiles, typically at the 9-position. bldpharm.com
The ability to functionalize fluorene at multiple positions has led to the development of a vast library of derivatives. nih.gov These compounds have found applications across diverse scientific fields, including materials science, where polyfluorenes are used in organic light-emitting diodes (OLEDs), and medicinal chemistry, with derivatives showing potential as anticancer and antimalarial agents. cymitquimica.comnih.govchemicalbook.com The stability of these materials can often be enhanced by double substitution at the C9 position. mdpi.com
Table 2: Selected Properties of 9H-Fluorene
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₀ | bldpharm.commdpi.com |
| Molar Mass | 166.22 g·mol⁻¹ | bldpharm.com |
| Melting Point | 116 to 117 °C | bldpharm.com |
| Boiling Point | 295 °C | bldpharm.com |
| Acidity (pKa of C9-H) | 22.6 (in DMSO) | bldpharm.com |
| Appearance | White crystals | bldpharm.com |
Rationale for Investigating 2-Chloro-1-(9H-fluoren-3-yl)-ethanone
The scientific interest in this compound stems from its identity as a hybrid molecule that contains both the reactive α-halo ketone unit and the versatile fluorene scaffold. This combination provides a powerful platform for synthetic innovation.
This compound possesses a distinct set of reactive sites that can be addressed with chemical selectivity. The α-chloro ketone portion offers two electrophilic centers, enabling reactions with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Simultaneously, the fluorene ring system provides a large, rigid, and electronically active backbone. The acidic C9 position of the fluorene moiety remains available for functionalization, allowing for the introduction of additional substituents to modulate the molecule's properties or to build more complex architectures. bldpharm.com
The dual functionality of this compound positions it as a "privileged" building block. This term refers to molecular scaffolds that can be used to generate a variety of biologically active compounds. The α-halo ketone group is a well-established synthon for constructing heterocyclic rings, which are core components of many pharmaceuticals. biosynth.comnih.gov For instance, the reaction of this compound with thiourea (B124793) or thioamides could lead to the formation of aminothiazole derivatives fused or linked to the fluorene core. biosynth.com
The fluorene nucleus itself is a component of various biologically active molecules. nih.govchemicalbook.com Indeed, a structurally related compound, 2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, has been noted for its antimalarial activity. This suggests that the fluorenyl α-chloro ketone framework may be a promising starting point for the discovery of new therapeutic agents. The combination of a proven pharmacophore (fluorene) with a versatile reactive handle (α-chloro ketone) makes this compound a highly attractive target for synthetic chemists aiming to create novel and complex molecules for applications in medicine and materials science.
Table 3: Chemical Data for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClO |
| Molecular Weight | 242.7 g/mol |
| Synonyms | 3-Chloroacetyl-9H-fluorene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(9H-fluoren-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-9-15(17)12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTUQNSEOSSROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCl)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 1 9h Fluoren 3 Yl Ethanone
Direct Halogenation Approaches to α-Chlorination of Fluorenyl Ketones
The final step in many synthetic routes to 2-Chloro-1-(9H-fluoren-3-yl)-ethanone is the α-chlorination of the corresponding ketone, 1-(9H-fluoren-3-yl)-ethanone. This transformation requires careful selection of reagents and conditions to achieve high selectivity for the α-position without promoting unwanted side reactions on the fluorene (B118485) ring.
Electrophilic Chlorination Strategies
The α-chlorination of ketones typically proceeds through an enol or enolate intermediate, which then reacts with an electrophilic chlorine source. Common reagents for this purpose include chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Acid-catalyzed halogenation of ketones involves the formation of a nucleophilic enol, which then attacks the electrophilic halogen.
For the α-chlorination of 1-(9H-fluoren-3-yl)-ethanone, direct use of chlorine gas can be aggressive and may lead to polychlorination or substitution on the electron-rich fluorene ring. Milder and more selective reagents are therefore preferred.
Influence of Halogenating Reagents and Reaction Conditions on Selectivity
The choice of halogenating agent and reaction conditions plays a crucial role in the selective α-chlorination of fluorenyl ketones.
Sulfuryl Chloride (SO₂Cl₂): This reagent is a common choice for the α-chlorination of ketones. The reaction can be carried out in an inert solvent like dichloromethane (B109758) or chloroform. The selectivity for monochlorination at the α-position is generally good, but care must be taken to control the stoichiometry of the reagent to avoid dichlorination.
N-Chlorosuccinimide (NCS): NCS is a milder electrophilic chlorinating agent that is often used to avoid harsh reaction conditions. organic-chemistry.orgresearchgate.netisca.medntb.gov.uagalchimia.com The reaction is typically catalyzed by an acid or a radical initiator. The use of NCS can offer higher selectivity and is compatible with a wider range of functional groups. For instance, a proficient method for the synthesis of chlorinated arenes using NCS in an aqueous medium under mild conditions has been reported to give excellent yields. isca.me
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) with Acetyl Chloride: A mild and efficient method for the α-chlorination of ketones has been developed using acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium nitrate. This method is reported to be highly chemo- and regioselective, affording α-chloro ketones in good yields without nuclear chlorination on aromatic rings.
| Reagent | Catalyst/Conditions | Selectivity |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | Good for monochlorination, risk of dichlorination |
| N-Chlorosuccinimide (NCS) | Acid or radical initiator | High selectivity, mild conditions |
| Acetyl Chloride | Ceric Ammonium Nitrate (CAN) | High chemo- and regioselectivity |
Strategies Involving Fluorene Functionalization and Subsequent Acylation
Given the difficulty of directly introducing a chloroacetyl group at the 3-position of fluorene, a more common and controlled approach involves the initial functionalization of the fluorene ring at the desired position, followed by an acylation reaction.
Friedel-Crafts Acylation of Fluorene Derivatives with Chloroacetyl Moieties
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. nih.gov In the context of synthesizing this compound, this would involve the reaction of a fluorene derivative with chloroacetyl chloride or chloroacetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
However, the direct Friedel-Crafts acylation of unsubstituted 9H-fluorene with chloroacetyl chloride does not yield the desired 3-substituted product in significant amounts. The reaction predominantly occurs at the more electron-rich 2 and 7 positions. The nature and position of existing substituents on the fluorene ring have a profound influence on the resulting substitution pattern of subsequent acylations. rsc.org Therefore, this method is most effective when applied to a fluorene molecule that already possesses a directing group or a substituent at a position that favors acylation at the 3-position, or more commonly, when the acyl group is introduced onto a fluorene precursor that is already substituted at the 3-position.
Regioselective Functionalization at the Fluorene 3-position
The key challenge in this synthetic approach is the regioselective introduction of a functional group at the 3-position of the fluorene nucleus. Direct electrophilic substitution on fluorene is not a viable method for achieving 3-substitution. Therefore, multi-step strategies are required.
One effective strategy involves the synthesis of a fluorene derivative with a pre-installed functional group at the 3-position, which can then be converted to the target ethanone (B97240). For example, the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates has been achieved through a sequence of Michael addition, Robinson annulation, and aromatization, demonstrating a method to construct the fluorene ring with a desired substitution pattern. mdpi.com
Another classical approach involves the use of a directing group to control the regioselectivity of substitution reactions. However, specific examples of directing groups that effectively promote functionalization at the 3-position of a pre-formed fluorene ring are not well-documented.
Multi-Step Synthesis Pathways for the Ethanone Scaffold
Due to the challenges in direct functionalization, multi-step synthetic pathways are generally required to prepare this compound. These routes typically involve the synthesis of a 3-substituted fluorene intermediate, which is then elaborated to the final product.
A plausible and effective multi-step synthesis often starts with a precursor that allows for the unambiguous placement of a functional group at the 3-position. One such precursor is 3-aminofluorene.
Synthesis starting from 3-Aminofluorene:
Diazotization and Sandmeyer Reaction: 3-Aminofluorene can be converted to its corresponding diazonium salt, which is a versatile intermediate. wikipedia.orgorganic-chemistry.orgmnstate.edunih.govbyjus.com The diazonium group can be replaced by a variety of functional groups through the Sandmeyer reaction. For example, reaction with copper(I) cyanide (CuCN) would yield fluorene-3-carbonitrile.
Conversion to the Ketone: The nitrile group in fluorene-3-carbonitrile can be hydrolyzed to a carboxylic acid. The resulting fluorene-3-carboxylic acid can then be converted to the corresponding acetylfluorene (B8371469) through several methods, such as reaction with methyllithium (B1224462) or via its acid chloride followed by a Friedel-Crafts type reaction with a suitable methylating agent. The synthesis of fluorene-3-carboxylic acid has been reported in the literature. researchgate.netacs.org
α-Chlorination: The final step would be the α-chlorination of 3-acetylfluorene using one of the methods described in section 2.1 to yield this compound.
Alternative Multi-step Pathway:
An alternative approach involves the construction of the fluorene ring system with the desired substituent already in place. For instance, the synthesis of 3-bromofluorenone has been reported. cambridge.org This intermediate could potentially be reduced at the keto group to form 3-bromofluorene. Subsequent metal-catalyzed cross-coupling reactions could be employed to introduce an acetyl group, followed by α-chlorination.
The following table summarizes a potential multi-step synthetic pathway:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 3-Aminofluorene | 1. NaNO₂, HCl (Diazotization) 2. CuCN (Sandmeyer Reaction) | Fluorene-3-carbonitrile |
| 2 | Fluorene-3-carbonitrile | H₃O⁺, heat (Hydrolysis) | Fluorene-3-carboxylic acid |
| 3 | Fluorene-3-carboxylic acid | 1. SOCl₂ 2. (CH₃)₂Cd or other organometallic reagents | 1-(9H-fluoren-3-yl)-ethanone |
| 4 | 1-(9H-fluoren-3-yl)-ethanone | SO₂Cl₂ or NCS | This compound |
Precursor Preparation (e.g., Fluorene-3-carboxylic acid derivatives)
The primary precursor for a regioselective synthesis is Fluorene-3-carboxylic acid. The synthesis of this precursor is a critical first step. researchgate.netacs.org While various methods exist for carboxylating fluorene, often at the 9-position, orgsyn.orgprepchem.comgoogle.comgoogle.com achieving substitution at the 3-position requires a directed strategy. A plausible route involves the oxidation of 3-methylfluorene or a sequence starting from 3-aminofluorene, which can be diazotized and subsequently converted to a nitrile, followed by hydrolysis to the carboxylic acid.
Once Fluorene-3-carboxylic acid is obtained, it can be converted into more reactive derivatives for subsequent transformations. A standard method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to yield Fluorene-3-carbonyl chloride. This acid chloride is a highly reactive intermediate, primed for ketone formation.
Sequential Functional Group Transformations for Chlorination and Ketone Formation
Starting from Fluorene-3-carbonyl chloride, there are two primary sequences to arrive at the target α-chloro ketone.
Route A: Ketone Formation followed by α-Chlorination
Ketone Formation : The acid chloride is first converted to 3-acetyl-9H-fluorene. This can be achieved through various methods, such as the reaction with organocadmium or Gilman reagents (lithium dimethylcuprate) to prevent over-addition, which would lead to a tertiary alcohol.
α-Chlorination : The resulting 3-acetyl-9H-fluorene is then chlorinated at the α-position. This is a well-established transformation for ketones. libretexts.org Reagents such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or a system using acetyl chloride with a ceric ammonium nitrate (CAN) catalyst can be employed. arkat-usa.org The reaction typically proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine source. libretexts.org
Route B: Arndt-Eistert Homologation
Diazoketone Formation : Fluorene-3-carbonyl chloride reacts with diazomethane (B1218177) in a key step of the Arndt-Eistert synthesis. This reaction forms an α-diazoketone intermediate.
Halogenation : The α-diazoketone is then treated with anhydrous hydrogen chloride (HCl). The HCl protonates the diazoketone, leading to the expulsion of nitrogen gas (N₂) and the formation of the final product, this compound.
Industrial Production Methodologies and Optimization for Yield and Purity
For industrial-scale production, efficiency, safety, and cost are paramount. The direct Friedel-Crafts chloroacetylation of fluorene is often preferred due to its atom economy, combining acylation and chlorination into a single synthetic step. niscpr.res.in
Key Industrial Considerations:
Catalyst Selection : Traditional Lewis acids like AlCl₃ are effective but generate significant waste. The use of solid-supported, recyclable catalysts, such as iron-exchanged montmorillonite (B579905) K10 clay, is a greener and more economical alternative, simplifying product purification. niscpr.res.in
Solvent Choice : Solvents like carbon disulfide or dichloroethane are common in Friedel-Crafts reactions, but their toxicity and environmental impact are concerns. researchgate.net Process optimization may involve exploring greener solvent alternatives or solvent-free conditions.
Continuous Flow Technology : For reactions involving hazardous reagents or intermediates, such as diazomethane in the Arndt-Eistert route, continuous flow reactors offer significant safety advantages over batch processing by minimizing the amount of hazardous material present at any given time. google.com
Purification : Industrial purification focuses on crystallization and rectification under reduced pressure to achieve high purity and remove byproducts, such as regioisomers from the Friedel-Crafts reaction. google.com Optimization involves developing a robust crystallization process that maximizes yield and product quality.
Asymmetric Synthesis Considerations for Chiral α-Chloro Ketones
The α-carbon of this compound is a prochiral center. The development of enantioselective methods to produce single-enantiomer α-chloro ketones is of significant interest, as these are valuable chiral building blocks in medicinal chemistry. mdpi.com
Organocatalytic Approaches for Enantioselective α-Halogenation
Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. The enantioselective α-chlorination of ketones can be achieved using small chiral organic molecules, typically secondary amines like proline or its derivatives, as catalysts. acs.orgnih.gov
The generally accepted mechanism involves the formation of a chiral enamine intermediate from the ketone (e.g., 3-acetyl-9H-fluorene) and the organocatalyst. This enamine then attacks an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in a stereocontrolled manner, directed by the chiral catalyst. nih.govacs.org Hydrolysis of the resulting iminium ion releases the enantioenriched α-chloro ketone and regenerates the catalyst. Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, can enhance reactivity and selectivity through hydrogen bonding interactions. scispace.com
Metal-Catalyzed Enantioselective Transformations
While organocatalysis is prominent, metal-catalyzed methods also provide a viable route to chiral α-chloro ketones. acs.org These approaches utilize a chiral ligand coordinated to a metal center to create a chiral environment that directs the chlorination reaction.
A novel and mechanistically distinct approach involves the use of nucleophilic chloride sources, such as sodium chloride (NaCl). nih.govscribd.com In a recently developed system, a chiral thiourea catalyst facilitates an enantioconvergent reaction on racemic α-keto sulfonium (B1226848) salts. The sulfonium group acts as a leaving group, and the reaction proceeds via dynamic kinetic resolution, where a chiral anion binding mechanism in a phase-transfer system controls the enantioselectivity. nih.govscribd.com This method is advantageous as it uses an inexpensive and environmentally benign chlorine source.
Optimization of Reaction Parameters and Process Efficiency
Maximizing the yield and enantioselectivity of the α-chlorination reaction requires careful optimization of various parameters. researchgate.net
Catalyst Loading : The amount of catalyst used is a crucial factor. While higher loadings may increase reaction rates, they also increase costs. Optimization aims to find the lowest possible catalyst loading (e.g., 5-10 mol%) that still provides high yield and enantioselectivity within a reasonable timeframe. scispace.com
Solvent : The choice of solvent can significantly impact both the reaction rate and the stereochemical outcome. Solvents like dichloromethane (CH₂Cl₂), chloroform, and 1,2-dichloroethane (B1671644) (DCE) have been shown to be effective, with the optimal choice being substrate-dependent. scispace.com Specialized solvents like hexafluoroisopropanol have been shown to stabilize charged intermediates, altering the reaction pathway to favor higher selectivity. nih.govacs.org
Temperature : Reactions are often run at reduced temperatures (e.g., -20 °C to room temperature) to enhance enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant.
Chlorinating Agent : While NCS is common, other reagents can be used. The rate of addition of the chlorinating agent can also be a critical parameter to control, as slow addition can prevent the formation of undesired dichlorinated byproducts. nih.govacs.org
The following table illustrates a typical optimization study for an organocatalytic α-chlorination, demonstrating the impact of various parameters on the reaction's success.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|---|---|
| 1 | L-Prolinamide | CH₂Cl₂ | 25 | 12 | 95 | 76 |
| 2 | (2R,5R)-Diphenylpyrrolidine | CH₂Cl₂ | 25 | 8 | 99 | 85 |
| 3 | (2R,5R)-Diphenylpyrrolidine | CHCl₃ | 25 | 8 | 98 | 82 |
| 4 | (2R,5R)-Diphenylpyrrolidine | THF | 25 | 24 | 65 | 29 |
| 5 | (2R,5R)-Diphenylpyrrolidine | CH₂Cl₂ | 0 | 16 | 99 | 92 |
Data is representative and compiled from findings for analogous reactions. acs.orgscispace.com
Impact of Solvent Systems, Temperature, and Pressure on Reaction Outcomes
Solvent Systems:
The polarity and coordinating ability of the solvent play a crucial role in the Friedel-Crafts reaction. Solvents can influence the activity of the Lewis acid catalyst and the stability of the carbocation intermediates. In the context of the acylation of 9H-fluorene, various solvents have been investigated, with their effects on conversion and product distribution being a key area of study.
For instance, in the related Friedel-Crafts acetylation of 9H-fluorene, dichloroethane (DCE) has been shown to be an effective solvent, leading to high conversions. umich.edu In contrast, more polar solvents like nitromethane (B149229) can lead to lower to moderate conversions due to the formation of polymeric byproducts. umich.edu This is attributed to the ability of polar solvents to dissolve and solvate the catalyst and reaction intermediates, which can sometimes favor undesired side reactions. umich.edu Chloroform, on the other hand, has been observed to be a poor solvent due to its low ability to dissolve common Lewis acid catalysts like aluminum chloride, leading to slow reaction rates and increased polymerization. umich.edu
The impact of different solvent systems on the Friedel-Crafts acetylation of 9H-fluorene at 25°C for 3 hours is summarized in the table below. This data, while pertaining to acetylation, provides a strong indication of how solvent choice could influence the chloroacetylation to produce this compound.
| Solvent | Conversion (%) | Selectivity for 2-acetyl-9H-fluorene (%) | Selectivity for 4-acetyl-9H-fluorene (%) | Selectivity for 2,7-diacetyl-9H-fluorene (%) |
|---|---|---|---|---|
| Dichloroethane (DCE) | 96 | 89 | 11 | 0 |
| Carbon Disulfide (CS2) | 75 | 80 | 9 | 11 |
| Nitromethane | 38 | 91 | 9 | 0 |
Temperature:
Reaction temperature is another critical variable that affects both the rate of reaction and the product distribution. Generally, higher temperatures lead to faster reaction rates. However, in Friedel-Crafts acylations, elevated temperatures can also promote side reactions such as polysubstitution and decomposition of the starting materials or products.
The following table illustrates the effect of temperature on the Friedel-Crafts acetylation of 9H-fluorene in dichloroethane over a 3-hour reaction time, offering a predictive model for the chloroacetylation reaction.
| Temperature (°C) | Conversion (%) | Selectivity for 2-acetyl-9H-fluorene (%) | Selectivity for 4-acetyl-9H-fluorene (%) |
|---|---|---|---|
| 0 | 45 | 90 | 10 |
| 25 | 96 | 89 | 11 |
| 50 | 98 | 88 | 12 |
Pressure:
For most laboratory-scale Friedel-Crafts acylation reactions carried out in the liquid phase, the effect of pressure is generally considered to be negligible. These reactions are typically conducted at atmospheric pressure. The use of elevated pressures would likely not offer any significant advantages in terms of reaction rate or selectivity for the synthesis of this compound and would unnecessarily complicate the experimental setup.
Role of Catalysts and Additives in Enhancing Reactivity and Selectivity
The choice of catalyst is paramount in Friedel-Crafts acylation, as it is responsible for activating the acylating agent, in this case, chloroacetyl chloride. Additives can also be employed to modulate the catalyst's activity and improve the reaction's outcome.
Catalysts:
Lewis acids are the most common catalysts for Friedel-Crafts reactions. Their primary role is to coordinate with the acylating agent, making it more electrophilic and thus more reactive towards the aromatic ring. For the synthesis of this compound, a variety of Lewis acid catalysts could be considered.
Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid catalyst in Friedel-Crafts acylations. ruc.dk Its high activity generally leads to high conversions. ruc.dk However, its strong acidity can sometimes result in side reactions or rearrangement of the products. Other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) have also been used for the acylation of 9H-fluorene, typically yielding the 2-acyl-9H-fluorene as the major product. ruc.dk
In recent years, solid acid catalysts have gained attention as more environmentally friendly and reusable alternatives to traditional Lewis acids. For instance, Fe-modified montmorillonite K10 has been successfully employed as a catalyst for the chloroacetylation of arenes using chloroacetyl chloride. niscpr.res.in This type of catalyst offers advantages in terms of ease of separation from the reaction mixture and potential for recycling. niscpr.res.in The catalytic activity of different modified K10 catalysts in the chloroacetylation of mesitylene (B46885) is presented in the table below, providing a valuable reference for their potential application in the synthesis of the target fluorene derivative.
| Catalyst | Conversion of Mesitylene (%) | Selectivity for Chloroacetylated Product (%) |
|---|---|---|
| K10 | 25 | >99 |
| K10-Fe-A (Fe-exchanged) | 65 | >99 |
| K10-Fe-A120 (Fe-exchanged, activated at 120°C) | 95 | >99 |
Additives:
Additives are sometimes used in Friedel-Crafts reactions to enhance the performance of the catalyst or to control the selectivity of the reaction. For example, in some cases, a base such as a tertiary amine may be added to scavenge the HCl generated during the reaction, which can sometimes inhibit the catalyst. However, in the context of the chloroacetylation of 9H-fluorene, the use of additives is not extensively reported, and the reaction is typically carried out with only the substrate, acylating agent, catalyst, and solvent.
Reactivity and Reaction Mechanisms of 2 Chloro 1 9h Fluoren 3 Yl Ethanone
Nucleophilic Substitution Reactions at the α-Carbon
The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-chlorine bond towards nucleophilic attack. This activation facilitates the displacement of the chloride ion, a good leaving group, by a wide range of nucleophiles. This class of reactions is fundamental to the construction of more complex molecules based on the fluorene (B118485) scaffold.
Amination Reactions Leading to α-Amino Ketone Derivatives
The reaction of 2-Chloro-1-(9H-fluoren-3-yl)-ethanone with primary and secondary amines leads to the formation of the corresponding α-amino ketone derivatives. This nucleophilic substitution reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, attacking the α-carbon and displacing the chloride ion. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride that is formed as a byproduct.
The resulting α-amino ketones are valuable synthetic intermediates, for instance, in the preparation of various heterocyclic compounds or as precursors to amino alcohols with potential biological activity.
Table 1: Examples of Amination Reactions
| Amine Nucleophile | Product | Potential Reaction Conditions |
|---|---|---|
| Diethylamine | 2-(Diethylamino)-1-(9H-fluoren-3-yl)ethanone | K₂CO₃, Acetonitrile, reflux |
| Aniline | 2-Anilino-1-(9H-fluoren-3-yl)ethanone | Triethylamine, THF, room temp. |
Synthesis of Ethers and Thioethers via O- and S-Nucleophiles
Analogous to amination, the α-chloro group can be readily displaced by oxygen and sulfur nucleophiles to yield ethers and thioethers, respectively. Alkoxides, phenoxides, and thiolates are effective nucleophiles for these transformations. The Williamson ether synthesis is a classic example of this type of reaction when using an alkoxide. For the synthesis of thioethers, thiolates, which are generally stronger nucleophiles than their oxygen counterparts, react efficiently.
These reactions broaden the range of functionalized fluorene derivatives that can be accessed from this compound.
Table 2: Synthesis of Ethers and Thioethers
| Nucleophile | Product | Potential Reaction Conditions |
|---|---|---|
| Sodium methoxide (B1231860) | 2-Methoxy-1-(9H-fluoren-3-yl)ethanone | Methanol, room temp. |
| Sodium phenoxide | 2-Phenoxy-1-(9H-fluoren-3-yl)ethanone | DMF, 60 °C |
Exploration of Other Nucleophilic Displacement Reactions
The reactivity of the α-carbon is not limited to nitrogen, oxygen, and sulfur nucleophiles. A variety of other nucleophiles can be employed to introduce different functional groups. For example, reaction with cyanide ions can introduce a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. Halide exchange reactions are also possible, for instance, the Finkelstein reaction, where the chloride is replaced by iodide, can be used to generate a more reactive α-iodo ketone intermediate.
Transformations of the Carbonyl Group
The ketone carbonyl group in this compound is a site for a range of important chemical transformations, including reduction to an alcohol and condensation reactions with amine derivatives.
Reduction Reactions to Yield Corresponding Alcohols (e.g., using LiAlH₄)
The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Strong hydride reagents like Lithium aluminium hydride (LiAlH₄) are highly effective for this transformation, converting the ketone to the corresponding 1-(9H-fluoren-3-yl)-2-chloroethanol. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups depending on the reaction conditions. Milder reducing agents, such as sodium borohydride, can also be employed, often with greater selectivity for the carbonyl group.
The resulting chloroalcohol is a valuable synthetic intermediate, as it contains two reactive functional groups that can be further manipulated.
Table 3: Reduction of the Carbonyl Group
| Reducing Agent | Product | Potential Reaction Conditions |
|---|---|---|
| Lithium aluminium hydride (LiAlH₄) | 1-(9H-fluoren-3-yl)-2-chloroethanol | Dry THF, 0 °C to room temp. |
Formation of Imines and Related Derivatives
The carbonyl group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.
Imines are important intermediates in their own right and can be further reduced to secondary amines or used in other synthetic transformations.
Table 4: Imine Formation Reactions
| Primary Amine | Product | Potential Reaction Conditions |
|---|---|---|
| Methylamine | N-(1-(9H-fluoren-3-yl)-2-chloroethylidene)methanamine | Toluene, p-toluenesulfonic acid, Dean-Stark trap |
Reactions Involving the Acidic α-Hydrogen
The chloroacetyl group, -C(O)CH₂Cl, contains α-hydrogens on the carbon adjacent to the carbonyl group. The electron-withdrawing nature of both the carbonyl group and the chlorine atom significantly increases the acidity of these protons, making them susceptible to removal by a base. This deprotonation generates a nucleophilic enolate, which serves as a key intermediate in several important carbon-carbon bond-forming reactions.
Base-Promoted Rearrangements (e.g., Favorskii-type Transformations)
As an α-halo ketone, this compound is a prime substrate for the Favorskii rearrangement. This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, to yield carboxylic acid derivatives. wikipedia.orgddugu.ac.in The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com
The process begins with the abstraction of an α-proton by a base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion to form a strained three-membered cyclopropanone ring. The highly reactive carbonyl group of this intermediate is subsequently attacked by the base (e.g., methoxide). The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane (B1198618) ring to form the most stable carbanion, which is then protonated by the solvent to yield the final rearranged product. youtube.com When an alkoxide like sodium methoxide is used, the product is a methyl ester. youtube.com
Table 3.3.1: Potential Products from Favorskii Rearrangement of this compound
| Base | Nucleophile | Product |
|---|---|---|
| Sodium Hydroxide (NaOH) | OH⁻ | 2-(9H-Fluoren-3-yl)acetic acid |
| Sodium Methoxide (NaOMe) | MeO⁻ | Methyl 2-(9H-fluoren-3-yl)acetate |
| Ammonia (NH₃) | NH₃ | 2-(9H-Fluoren-3-yl)acetamide |
Crossed Aldol (B89426) Condensations and Subsequent Cyclizations
The enolate generated from this compound can also act as a nucleophile in intermolecular reactions, such as the crossed aldol condensation. uobabylon.edu.iq In a crossed aldol reaction, the enolate of one carbonyl compound reacts with a different carbonyl compound. uobabylon.edu.iq To ensure a single major product, the reaction is often performed with an aldehyde partner that cannot form an enolate itself (e.g., benzaldehyde) or by using a strong base like lithium diisopropylamide (LDA) to quantitatively pre-form the desired enolate before introducing the second carbonyl compound. uobabylon.edu.iq
The initial reaction yields a β-hydroxy ketone, which can often be dehydrated under the reaction conditions (or with subsequent acid/base catalysis and heat) to form a more stable, conjugated α,β-unsaturated ketone. uobabylon.edu.iq
The resulting α,β-unsaturated ketone can be a versatile intermediate for further transformations. For instance, the core structure of this compound is utilized in the Hantzsch thiazole (B1198619) synthesis, a classic example of a condensation followed by cyclization. In a similar vein, reacting the parent compound with thiourea (B124793) leads to the formation of a 2-amino-4-(9H-fluoren-3-yl)thiazole, demonstrating a condensation-cyclization pathway. researchgate.net
Table 3.3.2: Example of a Crossed Aldol Condensation Reaction
| Reactant 1 | Reactant 2 | Base | Initial Product (Aldol Addition) | Final Product (Condensation) |
|---|---|---|---|---|
| This compound | Benzaldehyde | NaOH | 2-Chloro-1-(9H-fluoren-3-yl)-3-hydroxy-3-phenylpropan-1-one | 2-Chloro-1-(9H-fluoren-3-yl)-3-phenylprop-2-en-1-one |
Transformations on the Fluorene Moiety
Beyond the reactivity of the side chain, the fluorene ring system itself possesses unique reactive sites, most notably the C9 position.
C-Alkylation at the 9-Position of the Fluorene Ring
The methylene (B1212753) bridge (C9) of the fluorene ring contains protons that are significantly acidic (pKa ≈ 22.6 in DMSO). Deprotonation at this position by a suitable base, such as potassium tert-butoxide (t-BuOK) or cesium hydroxide (CsOH), generates the fluorenyl anion. researchgate.netresearchgate.net This anion is stabilized by the delocalization of the negative charge over the aromatic system.
The resulting nucleophilic anion can readily react with various electrophiles, most commonly alkylating agents like alkyl halides. This C-alkylation reaction is a highly efficient method for synthesizing 9-monoalkylated fluorene derivatives. researchgate.netresearchgate.net Greener methods have been developed that utilize alcohols as alkylating agents in the presence of a base, proceeding through a dehydrative C-alkylation or "borrowing hydrogen" mechanism. researchgate.netsci-hub.se In the context of this compound, a competition exists between deprotonation at the C9 position and the α-carbon of the chloroacetyl group. The reaction's outcome can be directed by carefully selecting the base and reaction conditions; a bulky base may preferentially deprotonate the sterically more accessible C9 position.
Table 3.4.1: Representative Conditions for C-Alkylation of Fluorenes at the 9-Position
| Alkylating Agent | Base | Catalyst/Method | Reference |
|---|---|---|---|
| Alcohols | t-BuOK | Catalyst-free | researchgate.net |
| Primary/Secondary Alcohols | CsOH | Aldehyde/Ketone catalyzed | researchgate.net |
| Alcohols | K₃PO₄ | [Ru(p-cymene)Cl₂]₂ catalyzed | sci-hub.se |
Oxidation Reactions on the Fluorene Core (e.g., Methylene Oxidation)
The C9 methylene bridge is the most susceptible position on the fluorene core to oxidation. This transformation converts the CH₂ group into a carbonyl group (C=O), yielding the corresponding fluorenone derivative. This reaction is a fundamental transformation in fluorene chemistry. The biodegradation of fluorene, for example, often proceeds through the formation of 9-fluorenol and subsequent oxidation to 9H-fluoren-9-one. csic.es
A variety of chemical oxidizing agents can achieve this conversion under laboratory conditions. The oxidation of this compound would result in the formation of 2-Chloro-1-(9-oxo-9H-fluoren-3-yl)-ethanone, a fluorenone derivative bearing the intact chloroacetyl side chain.
Table 3.4.2: Common Oxidizing Agents for the Conversion of Fluorene to Fluorenone
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Dichromate (K₂Cr₂O₇) | Acetic Acid, reflux |
| Chromium Trioxide (CrO₃) | Acetic Acid |
| Sodium Hypochlorite (NaOCl) | Phase-transfer catalyst |
| Oxygen (O₂) / Air | Basic conditions (e.g., KOH in pyridine) |
Cascade and Tandem Reactions Facilitated by the Compound's Structure
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. rsc.org These processes are highly efficient for rapidly building molecular complexity from simple starting materials. rsc.org The multifunctional nature of this compound makes it an excellent substrate for designing such reaction sequences.
The molecule possesses at least three distinct reactive sites that can be engaged in a programmed sequence:
The α-Chloro Ketone: A versatile electrophilic center for nucleophilic substitution and a precursor to enolates.
The Acidic C9-Protons: A site for generating a potent carbon nucleophile (the fluorenyl anion).
The Aromatic Rings: Can participate in various transformations, although they are less reactive than the other sites.
A hypothetical cascade reaction could be initiated by alkylating the C9 position with a reagent that also contains a nucleophilic group, for example, a haloalcohol like 3-bromopropanol. After the initial C-alkylation, the addition of a stronger base could promote an intramolecular Williamson ether synthesis, where the alcohol's alkoxide attacks the electrophilic α-carbon of the chloroacetyl group, displacing the chloride and forming a new heterocyclic ring fused to the fluorene system.
Similarly, the Hantzsch reaction of a related α-halo ketone with thiourea to form a 2-aminothiazole (B372263) is a well-documented tandem process involving condensation and subsequent intramolecular cyclization. researchgate.net This highlights the inherent potential of the 2-chloro-1-(fluorenyl)-ethanone scaffold to facilitate complex, one-pot transformations leading to structurally diverse molecules.
Cyclization Reactions Initiated by the α-Chloro Ketone Moiety
The α-chloro ketone unit in this compound is a key functional group that facilitates a variety of cyclization reactions to form heterocyclic compounds. One of the most prominent examples of such transformations is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to produce a thiazole ring.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from its close structural analog, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone. Research has shown that this dichlorinated analog readily undergoes a Hantzsch reaction with thiourea in refluxing ethanol (B145695) to yield 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine in high yield. nih.gov
The mechanism of the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, displacing the chloride ion. This is followed by an intramolecular cyclization through the condensation of one of the amino groups of thiourea with the carbonyl group of the ketone, and subsequent dehydration to form the aromatic thiazole ring.
This reaction highlights the potential of this compound to serve as a precursor for the synthesis of various fluorene-substituted thiazoles, which are of interest in medicinal chemistry and materials science.
| Reactants | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, Thiourea | Ethanol, Reflux | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine | 97% | nih.gov |
Multi-component Reactions Incorporating Fluorene and Chloroethanone Units
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. The α-chloro ketone functionality in this compound makes it a potential candidate for various isonitrile-based MCRs, such as the Ugi and Passerini reactions. nih.gov
In a typical Ugi four-component reaction, a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org For this compound, the ketone group would participate in the initial formation of an iminium ion with an amine. This is followed by the addition of the isocyanide and the carboxylate anion, and a subsequent Mumm rearrangement to yield the final product. The presence of the chloro group on the starting ketone could potentially offer a site for post-Ugi modifications.
The Passerini three-component reaction involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, this compound can serve as the ketone component. The reaction is believed to proceed through a cyclic transition state involving the three reactants. organic-chemistry.org
While specific examples of this compound participating in MCRs are not readily found in the literature, its reactivity profile as an α-chloro ketone suggests its suitability for such transformations. These reactions would provide a direct route to complex, fluorene-containing molecules with potential applications in various fields of chemical research.
| Reaction Type | Reactants | Potential Product Class |
|---|---|---|
| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Fluorene-substituted bis-amide |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | Fluorene-substituted α-acyloxy amide |
Derivatization Strategies and Synthesis of Novel Fluorene Containing Compounds
Synthesis of Heterocyclic Systems
The presence of both a carbonyl group and a reactive halogen atom in 2-Chloro-1-(9H-fluoren-3-yl)-ethanone makes it an ideal starting material for the construction of various heterocyclic rings.
The synthesis of oxiranes, or epoxides, from α-haloketones is a well-established transformation in organic chemistry, often accomplished through the Darzens condensation reaction. wikipedia.orgresearchgate.net This reaction involves the base-mediated reaction of a ketone or aldehyde with an α-haloester to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org A similar principle can be applied to α-haloketones like this compound.
The reaction mechanism initiates with the deprotonation of the α-carbon bearing the halogen by a strong base, creating a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking a carbonyl compound. The subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the chloride ion, results in the formation of the epoxide ring. wikipedia.org While specific examples detailing the conversion of this compound to an oxirane are not prevalent in the reviewed literature, the general reactivity of α-chloroketones supports this synthetic route. nih.gov
Table 1: Key Steps in the Darzens Condensation for Oxirane Formation
| Step | Description |
| 1. Deprotonation | A strong base removes the proton from the carbon adjacent to the carbonyl group and the chlorine atom, forming a resonance-stabilized enolate. |
| 2. Nucleophilic Attack | The enolate attacks the carbonyl group of another molecule (e.g., an aldehyde or ketone), forming a new carbon-carbon bond and a halo-alkoxide intermediate. |
| 3. Intramolecular Cyclization (SN2) | The alkoxide oxygen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the three-membered epoxide ring. |
The Hantzsch thiazole (B1198619) synthesis is a classical and widely utilized method for the preparation of thiazole derivatives. synarchive.comrsc.orgnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a thiosemicarbazide. mdpi.com The reaction of this compound with various thiosemicarbazides would lead to the formation of fluorene-substituted thiazoles.
The general mechanism involves the initial reaction between the α-haloketone and the sulfur atom of the thiosemicarbazide, followed by cyclization and dehydration to yield the thiazole ring. synarchive.com This method has been successfully employed to synthesize a variety of fluorenyl-hydrazonothiazole derivatives. mdpi.com For instance, the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with various α-halocarbonyl compounds in solvents like THF or 1,4-dioxane has been shown to produce the corresponding thiazole derivatives. mdpi.com
Table 2: Examples of Reagents for Hantzsch Thiazole Synthesis
| α-Haloketone Precursor | Thioamide Reagent | Resulting Heterocycle |
| This compound | Thiosemicarbazide | 2-Hydrazinyl-4-(9H-fluoren-3-yl)thiazole |
| This compound | Substituted Thiosemicarbazides | Substituted 2-(hydrazinyl)-4-(9H-fluoren-3-yl)thiazoles |
| 2-Bromoacetophenones | Thiourea | 2-Aminothiazoles organic-chemistry.org |
| 3-Chloropentane-2,4-dione | Thiosemicarbazone | Acetylthiazole derivative nih.gov |
Azetidinones, also known as β-lactams, are four-membered cyclic amides that form the core structure of many important antibiotics. derpharmachemica.com Their synthesis can be achieved through the cyclization of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.comglobalresearchonline.net
Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen, and they exhibit a wide range of biological activities. hilarispublisher.comnih.gov A common synthetic route to 4-thiazolidinones is the cyclocondensation of Schiff bases with thioglycolic acid. nih.govrroij.com
For the synthesis of fluorene-based azetidinones and thiazolidinones, this compound can be first converted to an amino-thiazole derivative via the Hantzsch synthesis. This intermediate can then be reacted with various aldehydes to form Schiff bases. Subsequent reaction of these Schiff bases with chloroacetyl chloride or thioglycolic acid would yield the desired fluorene-containing azetidinones or thiazolidinones, respectively.
Table 3: General Synthesis of Fluorene-Based Azetidinones and Thiazolidinones
| Intermediate | Reagent | Product |
| Fluorene-derived Schiff Base | Chloroacetyl Chloride / Triethylamine | Fluorene-substituted Azetidin-2-one |
| Fluorene-derived Schiff Base | Thioglycolic Acid / ZnCl2 | Fluorene-substituted Thiazolidin-4-one |
The fluorene (B118485) scaffold can be incorporated into a variety of other five- and six-membered heterocyclic systems. nih.govnih.gov The reactive nature of the α-chloroketone group in this compound allows it to serve as a key building block in these syntheses.
For instance, fluorene derivatives symmetrically substituted with five-membered heterocycles such as thiophene, furan, and pyrrole have been studied. nih.gov The synthesis of such compounds can potentially be achieved through reactions of the α-chloroketone with appropriate nucleophiles, followed by cyclization reactions.
The construction of six-membered heterocycles is also feasible. nih.gov Various methods, including cyclization and cycloaddition reactions, can be employed to build these larger ring systems onto the fluorene core. nih.gov The specific reaction pathways would depend on the desired heterocyclic system and the chosen reagents to react with the this compound precursor.
Alkylation and Arylation Strategies to Extend the Fluorene Core
The fluorene core of this compound provides a robust platform for the introduction of various alkyl and aryl substituents, thereby extending its π-conjugated system and modulating its physicochemical properties. Cross-coupling reactions and condensation reactions are powerful tools to achieve this structural diversification.
Cross-Coupling Reactions Utilizing the Fluorene Backbone
The chloroacetyl group in this compound offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the α-position. This strategy allows for the direct attachment of aryl and vinyl groups, significantly expanding the molecular complexity and electronic delocalization of the fluorene system.
A particularly relevant and promising method is the Suzuki-Miyaura cross-coupling reaction. While traditionally used for coupling aryl halides, recent advancements have demonstrated its applicability to the α-arylation of carbonyl compounds, including α-chloro ketones. In a typical reaction, this compound would be reacted with an aryl or vinyl boronic acid or its corresponding ester in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos) is crucial for achieving high catalytic activity and selectivity. The base, often a carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle.
The general catalytic cycle for the α-arylation of this compound via a Suzuki-Miyaura coupling is depicted below:
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate. |
| Transmetalation | The aryl or vinyl group from the boronic acid derivative is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) species. |
| Reductive Elimination | The newly formed C-C bond is reductively eliminated from the palladium complex, yielding the α-arylated or α-vinylated fluorene derivative and regenerating the Pd(0) catalyst. |
This methodology allows for the introduction of a wide range of electronically diverse aryl and heteroaryl groups, providing a powerful tool for fine-tuning the photophysical and electronic properties of the resulting fluorene derivatives.
Knoevenagel Condensation and Related Olefination Reactions
The ketone functionality in this compound can participate in Knoevenagel condensation reactions, offering a pathway to extend the fluorene core through the formation of a new carbon-carbon double bond. wikipedia.org This classic reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a weak base. chemistrywithdrsantosh.com
In the context of this compound, the ketone would be reacted with a compound containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile, diethyl malonate, or cyanoacetic acid. chemistrywithdrsantosh.com The reaction is typically catalyzed by a mild base like piperidine or an amine salt. The mechanism proceeds through the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the fluorenyl ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.
However, the reactivity of ketones in Knoevenagel condensations is generally lower than that of aldehydes due to steric hindrance around the carbonyl group. libretexts.org The bulky fluorene moiety in this compound could further impede the approach of the nucleophile. Therefore, more forcing reaction conditions, such as higher temperatures or the use of a stronger base, might be necessary to drive the reaction to completion. It is also important to consider the potential for side reactions, such as self-condensation of the active methylene compound or reactions involving the α-chloro substituent.
A successful Knoevenagel condensation would result in the formation of a fluorenylidene derivative with an extended π-system, which could have interesting applications in materials science and as a building block for more complex molecules. The electron-withdrawing groups attached to the newly formed double bond would also significantly influence the electronic properties of the final product. purechemistry.org
Design and Synthesis of Functionalized Fluorene Derivatives
The strategic functionalization of the fluorene scaffold is paramount for the development of materials with tailored properties for specific applications in optoelectronics and medicinal chemistry. The starting material, this compound, provides a versatile entry point for such modifications.
Tailoring Substituent Effects for Modulating Electronic and Optical Properties
The electronic and optical properties of fluorene derivatives are highly sensitive to the nature and position of substituents on the aromatic core. mdpi.commdpi.com By strategically introducing electron-donating or electron-withdrawing groups, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission characteristics of the molecule. mdpi.com
Derivatization of this compound provides a platform for systematically studying these substituent effects. For instance, the chloroacetyl group can be transformed into a variety of other functional groups. Nucleophilic substitution of the chloride can introduce alkoxy, aryloxy, or amino functionalities. The ketone can be reduced to a secondary alcohol, which can then be further functionalized. Cross-coupling reactions at the α-position, as discussed previously, allow for the introduction of a wide range of aryl groups with different electronic properties.
The impact of these modifications can be rationalized by considering their electronic effects on the fluorene π-system:
| Substituent Type | Effect on HOMO/LUMO | Impact on Optical Properties |
| Electron-Donating Groups (e.g., -OR, -NR₂) ** | Raise the HOMO energy level more significantly than the LUMO. | Red-shift (bathochromic shift) in absorption and emission spectra. |
| Electron-Withdrawing Groups (e.g., -CN, -NO₂) ** | Lower the LUMO energy level more significantly than the HOMO. | Red-shift in absorption and emission spectra, often with increased electron affinity. |
| Extended π-Conjugation (e.g., aryl, vinyl groups) | Both HOMO and LUMO energy levels are affected, leading to a smaller HOMO-LUMO gap. | Significant red-shift in absorption and emission, often with enhanced molar absorptivity. |
By employing these principles, a library of fluorene derivatives with systematically varied electronic and optical properties can be synthesized from this compound, enabling the development of materials for applications such as organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. mdpi.com
Modular Synthesis of Complex Fluorene Architectures via Multicomponent Reactions
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. acs.org The presence of both a reactive α-chloro group and a ketone functionality in this compound makes it a promising candidate for participation in isonitrile-based MCRs, such as the Ugi and Passerini reactions. acs.orgnih.gov
In a potential Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide. acs.org The reaction would likely proceed through the formation of an iminium ion from the ketone and the amine, which is then attacked by the isocyanide and the carboxylate. The α-chloro substituent could potentially participate in a subsequent intramolecular cyclization, leading to the formation of highly functionalized heterocyclic structures fused to the fluorene core.
The Passerini three-component reaction, involving the ketone, a carboxylic acid, and an isocyanide, offers another avenue for diversification. researchgate.net The reaction would yield an α-acyloxy carboxamide derivative of the fluorene. The presence of the α-chloro group could again be exploited for post-MCR modifications, allowing for the introduction of further diversity.
The key advantage of using MCRs is the ability to generate a large library of structurally diverse fluorene derivatives in a time- and resource-efficient manner. By varying the different components of the MCR, a wide range of functionalities can be introduced, leading to the discovery of novel compounds with unique properties.
Advanced Spectroscopic and Computational Characterization for Structural Elucidation and Mechanistic Understanding
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
1D NMR (¹H, ¹³C) for Chemical Shift Assignments and Spin-Spin Coupling Analysis
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the fluorene (B118485) ring system would typically appear in the downfield region (approximately 7.0-8.5 ppm). The substitution at the 3-position would break the symmetry of the fluorene core, resulting in eight unique aromatic proton signals. The methylene (B1212753) protons of the chloroacetyl group (-CH₂Cl) would likely appear as a singlet further downfield (around 4.5-5.0 ppm) due to the deshielding effects of the adjacent carbonyl and chlorine atoms. The methylene protons at the C9 position of the fluorene ring would also produce a singlet, typically around 4.0 ppm. Spin-spin coupling (J-coupling) between adjacent aromatic protons would provide valuable information about their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. For 2-Chloro-1-(9H-fluoren-3-yl)-ethanone, one would expect to see signals for the carbonyl carbon (likely in the 190-200 ppm range), the methylene carbon of the chloroacetyl group (around 45-55 ppm), the methylene carbon at C9 of the fluorene ring (around 37 ppm), and a series of signals in the aromatic region (120-150 ppm) for the thirteen carbons of the fluorene moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 190-200 |
| Chloromethylene (-CH₂Cl) | 4.5-5.0 (s) | 45-55 |
| Fluorene C9-H₂ | ~4.0 (s) | ~37 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of polycyclic aromatic compounds.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton correlations, revealing which aromatic protons are adjacent to one another on the fluorene rings. This is crucial for piecing together the spin systems of the aromatic structure.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the fluorene skeleton and the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This could help to confirm the spatial relationships between the chloroacetyl side chain and the adjacent protons on the fluorene ring system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion. The calculated exact mass for the molecular formula of this compound, C₁₅H₁₁ClO, is 242.0504 g/mol . An experimental HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the elemental composition of the synthesized compound. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak (M).
Table 2: HRMS Data
| Formula | Isotope Pattern | Calculated Exact Mass |
|---|---|---|
| C₁₅H₁₁³⁵ClO | M | 242.0504 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule. The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure. Expected fragmentation pathways for this compound would include:
Alpha-cleavage: Loss of the ·CH₂Cl radical to form a stable acylium ion corresponding to the fluoren-3-ylcarbonyl cation.
Loss of Cl: Cleavage of the C-Cl bond to generate a [M-Cl]⁺ ion.
Loss of CO: Decarbonylation of the acylium ion.
Fluorenyl cation: The base peak in the spectrum would likely be the stable fluorenyl cation or a related fragment.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show several key absorption bands:
A strong, sharp absorption band around 1680-1700 cm⁻¹ , characteristic of the C=O (carbonyl) stretching of an aryl ketone.
Multiple sharp bands in the 1450-1600 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic fluorene ring.
Bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.
A band around 2920 cm⁻¹ for the aliphatic C-H stretching of the C9 methylene group.
A distinct band in the 650-800 cm⁻¹ region due to the C-Cl stretching vibration.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (Aryl Ketone) | Stretch | 1680-1700 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | ~2920 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Assessment
The electronic absorption properties of fluorene derivatives are characterized by strong transitions in the UV region, primarily arising from the π-conjugated system of the fluorene core. mdpi.commdpi.com The absorption spectrum of compounds featuring the fluorene moiety is typically dominated by an intense absorption band attributed to π–π* electronic transitions. mdpi.commdpi.com For this compound, the primary chromophore is the fluorene ring system itself. The presence of the chloroacetyl group at the 3-position is expected to influence the electronic properties and, consequently, the absorption spectrum.
The ethanone (B97240) (ketone) group introduces a carbonyl chromophore, which typically exhibits two characteristic absorption bands: a strong π→π* transition at shorter wavelengths and a much weaker, often broad, n→π* transition at longer wavelengths, generally in the 270-300 nm range. masterorganicchemistry.com The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while the n→π* transition involves the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital. masterorganicchemistry.com
In the context of this compound, the spectrum would be a composite of the transitions from the fluorene core and the carbonyl group. The intense π–π* transitions of the fluorene system are expected to appear at specific maxima, and their exact position can be shifted by the electronic effects of the substituent. mdpi.com The chloroacetyl group acts as an electron-withdrawing group, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on the specific electronic interactions with the fluorene nucleus. Studies on related fluorene-based ketones and polymers have shown absorption peaks around 271 nm and 369 nm. scientific.net
| Compound Type | λmax (nm) (Transition) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference Moiety |
|---|---|---|---|
| Fluorene Core | ~260-300 (π→π) | High | General Fluorene Derivatives mdpi.commdpi.com |
| Carbonyl Group | ~270-300 (n→π) | Low (Weak) | Generic Ketones masterorganicchemistry.com |
| Fluorene-based Poly(imino ketone)s | ~271, ~369 (π→π*) | Not Specified | PIKF polymers scientific.net |
The fluorene ring system is renowned for its unique and robust luminescence characteristics, making its derivatives highly fluorescent compounds. mdpi.commdpi.com These molecules are known for their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties. mdpi.com The emission properties are highly tunable and depend significantly on the chemical modifications made to the fluorene structure. mdpi.com
The fluorescence emission of fluorene derivatives is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comnih.gov As the polarity of the solvent increases, the fluorescence spectra can exhibit noticeable shifts. nih.gov For instance, some fluorene derivatives show a blue shift in their emission spectra with increasing solvent polarity. nih.gov The introduction of substituents can also alter the Stokes shift and other photophysical parameters. mdpi.com
For this compound, the fluorescence is expected to originate from the fluorenyl π-system. ucf.edu The chloroacetyl substituent, being an electron-withdrawing group, will likely modulate the emission wavelength and the fluorescence quantum yield. While some fluorene derivatives have quantum yields approaching unity, others can be virtually non-fluorescent, and the fluorescence can sometimes be restored upon conjugation or reaction. ucf.eduspiedigitallibrary.org The emission for fluorene-based ketones has been observed in the blue to green region of the spectrum, with reported maxima around 491 nm and 502 nm for certain poly(imino ketone)s. scientific.net
| Derivative Type | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| Symmetrical Fluorene Emitters | 360-375 | 418-430 | Not Specified | THF mdpi.com |
| Amine-Reactive Fluorenyl Tag Adduct | 363 | 403 | ~0.74 | DMSO spiedigitallibrary.org |
| Fluorene-based Poly(imino ketone)s | Not Specified | 491-502 | Not Specified | Not Specified scientific.net |
| 9,9-bis[4'-(β-naphthyl-methacrylate)phenyl]fluorene | Not Specified | Blue-violet region | 0.652 | Ethanol (B145695) nih.gov |
X-ray Crystallography for Definitive Solid-State Structure Determination
For the analogue 2,7-Dichloro-4-(chloroacetyl)fluorene, the crystal structure analysis revealed that the asymmetric unit contains two independent, yet essentially identical, molecules. nih.govresearchgate.net The core fluorene ring system in both molecules is nearly coplanar. In the crystal lattice, the molecules are organized into sheets parallel to the (100) plane through a network of C—H⋯O and C—H⋯Cl hydrogen bonds. nih.gov The chloroacetyl group's conformation is defined by the torsion angle O/C/C/Cl, which was found to be -8.4 (5)° for one molecule and 31.8 (5)° for the other in the asymmetric unit. nih.govresearchgate.net It is reasonable to infer that this compound would adopt a similarly planar fluorene core and exhibit comparable intermolecular interactions, such as C—H⋯O hydrogen bonds, influencing its crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C15H9Cl3O |
| Formula Weight (g/mol) | 311.57 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.607 (6) |
| b (Å) | 13.227 (10) |
| c (Å) | 14.957 (11) |
| α (°) | 64.942 (9) |
| β (°) | 81.653 (10) |
| γ (°) | 76.433 (10) |
| Volume (Å3) | 1323.5 (17) |
| Z (molecules per unit cell) | 4 |
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. niscpr.res.innanobioletters.com For fluorene derivatives, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are utilized to determine the optimized ground-state geometry. niscpr.res.innih.govnih.gov This process calculates the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be correlated with experimental data from X-ray crystallography. niscpr.res.in
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. uni-muenchen.deresearchgate.net Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. uni-muenchen.de
For this compound, an MEP analysis would provide critical insights into its chemical behavior. The calculation would likely reveal a region of significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as the primary site for electrophilic attack or hydrogen bonding. niscpr.res.in Conversely, the hydrogen atoms on the aromatic fluorene ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The chlorine atom of the chloroacetyl group would also influence the local electrostatic potential. By mapping the charge distribution, the MEP provides a predictive guide to the molecule's reactive sites, which is fundamental for understanding its interaction with other chemical species and its potential role in synthetic pathways. uni-muenchen.deresearchgate.net
Conformational Analysis and Energy Minimization Studies
Computational chemistry provides powerful tools for understanding the three-dimensional structure and stability of molecules like this compound. Through conformational analysis and energy minimization studies, researchers can predict the most stable arrangement of atoms in the molecule, which in turn influences its physical, chemical, and biological properties. While specific studies on this compound are not extensively available in the public domain, the principles of such analyses can be applied based on studies of related fluorene derivatives.
The results of such studies are typically presented in a potential energy surface diagram, which plots the energy of the molecule as a function of one or more torsional angles. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation between them.
Table 1: Hypothetical Torsional Angle vs. Potential Energy for this compound
| Torsional Angle (Fluorene-C=O) | Relative Potential Energy (kcal/mol) | Conformer Description |
| 0° | 5.2 | Eclipsed conformation with high steric hindrance |
| 60° | 1.5 | Gauche conformation with reduced steric strain |
| 120° | 4.8 | Eclipsed conformation |
| 180° | 0 | Anti-periplanar conformation, most stable |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.
Mechanistic Insights from Computational Simulations (e.g., Transition State Analysis)
Computational simulations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can identify intermediates, transition states, and calculate activation energies, providing a detailed understanding of how the reaction proceeds.
A key application of these simulations is in transition state analysis. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, it is possible to predict the rate of a reaction and understand the factors that influence it.
For this compound, a reaction of interest would be nucleophilic substitution at the carbon atom bearing the chlorine. This is a common reaction for α-chloro ketones. Computational studies could model the approach of a nucleophile and the departure of the chloride ion, mapping out the energy changes throughout the process. Such studies would help determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise mechanism.
Furthermore, computational models can provide insights into electrophilic aromatic substitution reactions on the fluorene ring. The fluorene nucleus is generally reactive towards electrophiles. quora.com Theoretical calculations can predict the most likely sites of substitution by analyzing the electron density distribution in the molecule and the stability of the resulting intermediates (sigma complexes). For this compound, the directing effects of the chloroacetyl group would be a key focus of such a study.
Table 2: Calculated Parameters for a Hypothetical SN2 Reaction of this compound with a Nucleophile
| Parameter | Calculated Value | Significance |
| Activation Energy (ΔG‡) | 15-25 kcal/mol | Determines the reaction rate at a given temperature. |
| Reaction Energy (ΔG_rxn) | -10 to -5 kcal/mol | Indicates the thermodynamic favorability of the reaction. |
| Key Bond Distances in Transition State | C-Cl: ~2.2 Å, C-Nu: ~2.1 Å | Provides a snapshot of the bond-breaking and bond-forming process. |
Note: The values in this table are representative for SN2 reactions of α-chloro ketones and are for illustrative purposes. Actual values for the specific compound would need to be determined through detailed quantum chemical calculations.
Applications in Organic Synthesis and Advanced Materials Science
A Pivotal Synthetic Intermediate for Complex Organic Molecules
The reactivity of the chloroacetyl group attached to the fluorene (B118485) core makes 2-Chloro-1-(9H-fluoren-3-yl)-ethanone a valuable precursor in the construction of more elaborate molecular architectures. Its utility as a building block is central to the synthesis of a variety of organic compounds with diverse functionalities.
Architecting Multifunctional Compounds
While direct research on this compound as a building block for multifunctional compounds is not extensively documented in publicly available literature, the known reactivity of similar α-haloketones suggests its potential in a range of synthetic transformations. For instance, a related compound, 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone, serves as a key intermediate in the synthesis of bioactive heterocyclic compounds, including thiazolidinone and azetidinone analogues with potential anticancer and antimicrobial activities. This analogous reactivity highlights the prospective role of this compound in the development of novel therapeutic agents and other functional organic molecules. The chloroacetyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger, more complex molecular frameworks.
A Forerunner to Polymerizable Monomers for Material Fabrication
The synthesis of polymers with tailored properties is a cornerstone of modern materials science. While specific examples of polymerizable monomers derived directly from this compound are not readily found in the literature, the fluorene unit is a well-established component of high-performance polymers. The inherent rigidity and aromaticity of the fluorene core contribute to the thermal stability and desirable electronic properties of the resulting polymers. It is conceivable that this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. Such monomers could then be polymerized to create materials with potential applications in various advanced technologies.
Engineering Fluorene-Based Materials for the Future
The fluorene scaffold is a privileged structure in materials science due to its unique photophysical and electronic characteristics. Its high photoluminescence quantum yield, good thermal stability, and tunable electronic properties make it an attractive component for a variety of advanced materials.
Illuminating the Future with Optoelectronic Applications
Fluorene derivatives are extensively utilized in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). These materials often serve as the emissive layer or host material in these devices due to their efficient blue emission and good charge transport properties. Although direct applications of this compound in OLEDs and PLEDs have not been specifically reported, its derivatives could be synthesized to exhibit tailored optoelectronic properties. By strategically modifying the core structure, the emission color and efficiency of the resulting materials can be fine-tuned for specific display and lighting applications.
Advancing Semiconductor Research
The semiconducting nature of fluorene-based compounds has led to their investigation in various electronic applications. The ability to modify the chemical structure of fluorene allows for the tuning of its charge carrier mobility and energy levels, making it a versatile component in organic field-effect transistors (OFETs) and other semiconductor devices. While research has not specifically highlighted this compound in this context, its potential as a precursor for novel organic semiconductors remains an area for future exploration.
Harnessing Light: Photosensitizers in Organic Photochemistry and Energy Transfer
Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. The extended π-conjugation of the fluorene system suggests that its derivatives could possess photosensitizing properties. While there is no specific information on this compound acting as a photosensitizer, the broader class of fluorene-containing compounds is known to participate in energy transfer processes. This opens up possibilities for its derivatives to be used in applications such as photodynamic therapy, photocatalysis, and solar energy conversion.
Materials for Resistive Memory Devices
The unique electronic properties of the fluorene moiety, characterized by its rigid, planar, and highly conjugated π-system, have positioned fluorene-based compounds as promising candidates for applications in advanced electronic devices, including resistive memory devices. These devices, which operate on the principle of electrically switchable resistance states, are a cornerstone of next-generation non-volatile memory technologies. The performance of such devices is intrinsically linked to the molecular structure of the active material.
Fluorenone-based molecules, in particular, have been investigated for their potential in resistive memory applications. The electron-withdrawing nature of the ketone group in fluorenone can influence the molecular energy levels (HOMO and LUMO), which in turn affects charge injection and transport properties critical for resistive switching. Research has demonstrated that by modifying the end groups of fluorenone-based molecules, it is possible to tune the memory behavior, achieving high ON/OFF ratios and desirable memory characteristics such as non-volatile flash or write-once-read-many-times (WORM) behavior. researchgate.net
While direct studies on this compound for this application are not prevalent, its structure contains the essential fluorene core and an α-haloketone functionality. This structure suggests its potential as a monomer or a key intermediate for the synthesis of more complex architectures for resistive memory. For instance, conjugated polymers and block copolymers incorporating fluorene units have been successfully employed in resistive switching memory devices. acs.orgnih.gov These polymers often exhibit distinct memory characteristics, which can be tuned by adjusting the polymer composition and morphology. acs.orgnih.gov The presence of the reactive chloroacetyl group in this compound offers a synthetic handle for polymerization or for grafting onto other polymer backbones to create novel materials for resistive memory applications.
The general mechanism in such organic memory devices often involves charge trapping, charge transfer, or the formation of conductive filaments. The specific behavior is highly dependent on the material's electronic structure and the device architecture. nih.gov The incorporation of nanoparticles, such as silver or gold, into fluorene-based polymer matrices has also been explored as a method to enhance resistive switching performance. nih.govresearchgate.net
Table 1: Performance of Fluorene-Based Resistive Memory Devices
Catalysis and Reaction Development
The chemical structure of this compound, featuring both a fluorene nucleus and a reactive α-chloroketone moiety, makes it a versatile molecule in the context of catalysis and reaction development. It can potentially serve as a substrate in various catalytic transformations or as a precursor for the synthesis of novel ligands for transition metal catalysis.
Substrates in Novel Catalytic Transformations
The α-haloketone functionality is a well-established reactive handle in organic synthesis, susceptible to a wide array of transformations. nih.gov The presence of this group in this compound opens up possibilities for its use as a substrate in various transition metal-catalyzed cross-coupling and functionalization reactions.
For instance, α-haloketones are known to undergo reductive dehalogenation to form enolates, which can then participate in a range of bond-forming reactions. wikipedia.org Transition metals like zinc are often employed for this purpose. wikipedia.org Furthermore, palladium-catalyzed reactions are particularly relevant. The C-Cl bond in the α-position to the ketone can undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle. This intermediate can then participate in various coupling reactions. For example, tandem processes involving Suzuki or Heck couplings combined with cyclizing arylations have been used to synthesize substituted azafluorenones from dihalogeno diaryl ketones, highlighting the utility of palladium catalysis in constructing complex fluorene-based architectures from halogenated ketone precursors. rsc.org
Moreover, the fluorene core itself can be subject to catalytic C-H functionalization, although the presence of the more reactive α-chloroketone would likely dominate the reactivity under many conditions. The synthesis of fluorenyl alcohols through cooperative palladium/norbornene catalysis from aryl iodides and secondary ortho-bromobenzyl alcohols demonstrates the potential for catalytic strategies to build upon the fluorene framework. rsc.org
The reactivity of α-haloketones with various nucleophiles is well-documented and can be harnessed in catalytic processes to construct new C-C, C-N, C-O, and C-S bonds, leading to a diverse range of fluorene derivatives with potential applications in medicinal chemistry and materials science. nih.gov
Ligand Precursors for Transition Metal Catalysis
While this compound is not a ligand in its own right, its structure provides a scaffold for the synthesis of novel fluorene-based ligands. The fluorene unit can act as a rigid backbone, and the chloroacetyl group can be chemically modified to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur.
For example, reaction of the α-chloroketone with primary or secondary amines, phosphines, or thiols could lead to the formation of bidentate or tridentate ligands. The resulting ligands, featuring a fluorene moiety, could impart specific steric and electronic properties to a metal center. Ligands based on 4,5-diazafluorene, a nitrogen-containing analogue of fluorene, have been shown to be effective in supporting redox-active metal complexes, demonstrating the utility of the fluorene framework in ligand design. nih.gov
The development of new ligands is crucial for advancing transition metal catalysis, as the ligand sphere around the metal center dictates its reactivity, selectivity, and stability. Fluorene-based ligands could find applications in various catalytic processes, including polymerization, cross-coupling reactions, and asymmetric synthesis. The synthesis of transition metal compounds with fluorenyl ligands for use as polymerization catalysts has been reported, underscoring the potential of this structural motif in catalysis. google.com
Table 2: Compound Names
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies for 2-Chloro-1-(9H-fluoren-3-yl)-ethanone
The development of efficient and selective methods for the synthesis of this compound is a primary area for future research. Traditional approaches such as the Friedel-Crafts acylation of 9H-fluorene with chloroacetyl chloride often lead to a mixture of isomers, with substitution at the 2- and 4-positions being kinetically and thermodynamically favored. researchgate.net Achieving regioselective synthesis at the 3-position presents a considerable challenge and a key research objective.
Sustainable and Green Chemistry Approaches in its Synthesis
Future synthetic strategies should prioritize the principles of green chemistry. This includes the use of less hazardous solvents, catalysts, and reagents, as well as energy-efficient reaction conditions. Research could focus on:
Catalyst Development: Investigating solid acid catalysts or reusable Lewis acids to replace traditional catalysts like aluminum chloride, which are often used in stoichiometric amounts and generate significant waste.
Alternative Acylating Agents: Exploring the use of alternative chloroacetylating agents that are more atom-economical or derived from renewable resources.
Solvent-Free or Alternative Solvent Systems: Developing synthetic protocols that operate under solvent-free conditions or in greener solvents like ionic liquids or deep eutectic solvents.
Development of Highly Stereoselective Synthesis for Chiral Derivatives
The presence of a prochiral center at the α-carbon of the ethanone (B97240) moiety offers the opportunity to develop chiral derivatives of this compound. These chiral building blocks could be valuable in the synthesis of enantiomerically pure pharmaceuticals and materials. Future research in this area could involve:
Organocatalysis: The use of chiral amines or other organocatalysts to promote the asymmetric α-chlorination of a suitable fluoren-3-yl ketone precursor.
Biocatalysis: Employing enzymes, such as halohydrin dehalogenases or chloroperoxidases, for the stereoselective introduction of the chlorine atom.
Chiral Auxiliaries: Utilizing chiral auxiliaries attached to the fluorene (B118485) ring or the acyl group to direct the stereochemical outcome of the chlorination step.
Advanced Mechanistic Investigations of its Reactivity
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions.
In-depth Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic studies will provide valuable insights into the factors controlling the regioselectivity of the Friedel-Crafts acylation of fluorene and the reactivity of the resulting α-chloro ketone. Future research should aim to:
Determine Reaction Profiles: Experimentally and computationally determine the activation energies for the formation of different isomers to understand the kinetic versus thermodynamic control of the acylation reaction. researchgate.net
Quantify Reactivity: Measure the rates of nucleophilic substitution at the α-carbon to establish a quantitative scale of its electrophilicity.
Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The use of in-situ spectroscopic techniques can provide real-time information on the concentrations of reactants, intermediates, and products, offering a deeper understanding of reaction pathways. Promising techniques for future investigation include:
In-situ FT-IR and NMR Spectroscopy: These techniques can be employed to monitor the progress of the Friedel-Crafts acylation, detect the formation of key intermediates like acylium ions, and study the kinetics of subsequent reactions of the α-chloro ketone functionality. mt.com
Diversification of Chemical Transformations Exploiting Unique Reactivity
The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a reactive C-Cl bond, makes it a versatile precursor for a wide range of chemical transformations. Future research should focus on exploring its utility in the synthesis of novel and complex molecules. Potential areas of investigation include:
Synthesis of Heterocycles: The reaction of the α-chloro ketone moiety with various nucleophiles can lead to the formation of a diverse array of heterocyclic systems, such as thiazoles, imidazoles, and oxazoles, which are common motifs in medicinal chemistry.
Carbon-Carbon Bond Forming Reactions: The α-chloro ketone can serve as an electrophile in various C-C bond-forming reactions, including alkylations and aldol-type reactions, to construct more elaborate carbon skeletons.
Favorskii Rearrangement: Investigation of the Favorskii rearrangement of this compound could provide access to novel fluorene-containing carboxylic acid derivatives.
Below is a table summarizing potential research directions and the techniques that could be employed:
| Research Area | Specific Focus | Potential Techniques and Approaches |
| Novel Synthetic Methodologies | Sustainable and Green Synthesis | Solid acid catalysts, alternative acylating agents, solvent-free conditions. |
| Stereoselective Synthesis | Organocatalysis, biocatalysis, chiral auxiliaries. | |
| Advanced Mechanistic Investigations | Kinetic and Thermodynamic Studies | Computational modeling (DFT), experimental kinetics, calorimetry. |
| Real-time Reaction Monitoring | In-situ FT-IR, in-situ NMR, Raman spectroscopy. | |
| Diversification of Chemical Transformations | Synthesis of Heterocycles | Hantzsch thiazole (B1198619) synthesis, imidazole (B134444) synthesis, oxazole (B20620) synthesis. |
| C-C Bond Formation | Alkylation of enolates, aldol (B89426) reactions. | |
| Rearrangement Reactions | Favorskii rearrangement. |
Synthesis of Unprecedented Molecular Architectures
The reactivity of the α-chloro ketone moiety in this compound makes it an ideal precursor for the construction of novel and complex molecular architectures. The carbon atom adjacent to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of new fluorene derivatives.
For instance, it can serve as a key intermediate in the Hantzsch thiazole synthesis, reacting with thiourea (B124793) or thioamides to form aminothiazole rings, a common scaffold in pharmacologically active compounds. mdpi.com Furthermore, its reaction with various nucleophiles can lead to the formation of esters, ethers, and amines, each with unique electronic and steric properties. The fluorene core itself can be further functionalized, offering a multi-dimensional approach to creating complex molecules. mdpi.com The development of novel synthetic methodologies utilizing this compound could lead to libraries of new fluorene-based compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov
Table 1: Potential Reactions for Architectural Synthesis
| Reactant | Resulting Functional Group | Potential Application Area |
|---|---|---|
| Thioamides/Thioureas | Thiazole Ring | Medicinal Chemistry |
| Carboxylic Acids | Ester Linkage | Liquid Crystals, Polymers |
| Alcohols/Phenols | Ether Linkage | Organic Electronics |
Integration into Complex Natural Product Total Synthesis Strategies
Fluorene and its derivatives are structural motifs found in a number of natural products, some of which exhibit interesting biological activities. researchgate.net The synthesis of these complex molecules is a significant challenge in organic chemistry. This compound could serve as a valuable building block in the total synthesis of such natural products. x-mol.com Its reactive handle allows for the strategic introduction of key functionalities and the formation of crucial carbon-carbon bonds necessary to construct the complex frameworks of natural products.
Researchers can envision multi-step synthetic sequences where the fluorene unit is incorporated early on, and the chloroethanone group is later transformed to build the rest of the natural product. The ability to modify both the fluorene core and the side chain provides the flexibility needed for the total synthesis of intricate molecular targets. researchgate.netx-mol.com
Innovations in Materials Science Applications
The inherent photophysical properties of the fluorene nucleus make it a highly attractive component in the design of advanced materials. tue.nl The functionalization of the fluorene core can significantly impact these properties, allowing for the fine-tuning of materials for specific applications. mdpi.com
Tailoring Electronic and Optical Properties of Fluorene-Based Compounds
Fluorene-based polymers and small molecules are known for their high photoluminescence quantum yields and good thermal stability, making them excellent candidates for use in organic light-emitting diodes (OLEDs). mdpi.comwikipedia.org The electronic and optical properties of these materials can be precisely tailored by introducing different substituents onto the fluorene ring system. mdpi.comgatech.edu
The chloroethanone group in this compound can be transformed into a variety of electron-donating or electron-withdrawing groups. This modification of the electronic character of the substituent at the 3-position of the fluorene core will, in turn, influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. mdpi.comnih.gov This allows for the tuning of the emission color and charge transport properties of the resulting materials. gatech.edu For example, the synthesis of a series of derivatives with systematically varied substituents could lead to a deeper understanding of the structure-property relationships in fluorene-based materials. mdpi.com
Table 2: Predicted Effect of Functionalization on Optoelectronic Properties
| Functional Group Derived from Chloroethanone | Expected Electronic Effect | Potential Impact on Material Properties |
|---|---|---|
| Donor Group (e.g., -NR₂) | Raises HOMO level | Red-shift in emission, improved hole injection |
| Acceptor Group (e.g., -CN) | Lowers LUMO level | Blue-shift in emission, improved electron injection |
Development of Responsive Materials and Smart Systems
The development of "smart" materials that respond to external stimuli is a rapidly growing area of materials science. Fluorene-based systems have shown promise in the creation of mechanoresponsive luminescent materials, where a change in color is observed upon the application of mechanical force. rsc.org
This compound can be used as a starting material to synthesize more complex fluorene derivatives that can be incorporated into polymers or supramolecular assemblies. The introduction of specific functional groups could impart sensitivity to various stimuli such as pH, temperature, or the presence of specific analytes. For example, the ketone functionality could be used as a binding site for metal ions, leading to a change in the photophysical properties of the material upon ion binding, thus creating a chemical sensor. The versatility of the fluorene scaffold allows for the design of a wide range of responsive materials with tailored properties. tue.nlresearchgate.net
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 2-Chloro-1-(9H-fluoren-3-yl)-ethanone, and how is its purity validated?
- Methodology : The compound is synthesized via alkylation or acylation reactions. For example, chloroacetyl chloride can react with fluorenyl derivatives in a biphasic system (e.g., dichloromethane and aqueous NaOH at 0°C) to form the target compound. Purification involves dry acetone with potassium carbonate and KI as a catalyst, followed by HPLC monitoring (yields: 44–78%) .
- Characterization : Purity is confirmed via HPLC (e.g., retention time analysis), while structural validation employs , , and NMR, LC/MS, and elemental analysis (C, H, N). X-ray crystallography (e.g., SHELX programs) resolves absolute configuration .
Q. How does the fluorenyl moiety influence the compound’s spectroscopic properties and reactivity?
- The rigid, planar fluorenyl group introduces steric hindrance and electron-withdrawing effects, altering NMR chemical shifts (e.g., deshielding of adjacent protons) and reducing reaction rates in nucleophilic substitutions. This is evident in crystallographic studies showing distinct bond angles and torsional strain in fluorenyl-acetone derivatives .
Advanced Research Questions
Q. How do pH and ionic strength variations impact stereoselective transformations involving this compound?
- Experimental Design : In biocatalytic reductions (e.g., using Acinetobacter sp.), buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate) are systematically varied. While stereoselectivity remains >99.9%, yield optimizes at pH 7.6 (56.2%). Ionic strength adjustments show minimal impact, suggesting enzyme robustness to salt concentration .
- Data Interpretation : pH affects enzyme active-site protonation states and substrate solubility, while ionic strength modulates enzyme-substrate binding kinetics. These findings contrast with studies using other bacterial strains, highlighting organism-specific optimization requirements .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound be resolved?
- Strategies :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Use X-ray crystallography (e.g., ORTEP-3 GUI) to confirm molecular geometry and identify unexpected tautomers or conformers .
- Compare experimental data with computational predictions (DFT calculations for NMR shifts) to isolate artifacts .
Q. What challenges arise in crystallizing this compound, and how can SHELX programs improve structural analysis?
- Crystallization Issues : The compound’s hydrophobic fluorenyl group and polar ketone moiety create solubility mismatches, often requiring mixed-solvent systems (e.g., DCM/hexane). Twinning or poor diffraction may occur due to flexible chloroacetone side chains .
- SHELX Applications : SHELXL refines high-resolution data to model disorder, while SHELXD solves phases via dual-space methods. SHELXE automates density modification, particularly useful for small-molecule twinning cases .
Q. What synthetic strategies mitigate low yields in alkylation reactions involving fluorenyl derivatives?
- Optimization Approaches :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
- Replace acetone with polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Monitor reaction progress via inline HPLC to terminate reactions at peak yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
